Dioctyl thiodipropionate

描述

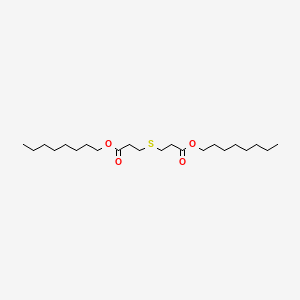

Dioctyl thiodipropionate is an organic compound with the molecular formula C22H42O4S. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and lubricants. The compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.

准备方法

Synthetic Routes and Reaction Conditions: Dioctyl thiodipropionate can be synthesized through the esterification of 3,3’-thiodipropionic acid with 1-octanol. This reaction typically occurs in the presence of a catalyst, such as immobilized lipase B from Candida antarctica (Novozym 435), under moderate temperatures (60-80°C) and reduced pressure (80 kPa) without solvents . The reaction yields high conversions (92-98%) after approximately 4 hours .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts like Novozym 435 are preferred due to their high activity and stability .

化学反应分析

Lipase-Catalyzed Esterification

-

Reagents : 3,3’-Thiodipropionic acid (TDPA) or dimethyl 3,3’-thiodipropionate and 1-octanol.

-

Catalyst : Immobilized lipase B from Candida antarctica (Novozym 435).

-

Conditions : 60–80°C under vacuum (80 kPa), solvent-free system.

-

Mechanism : The enzyme facilitates ester bond formation, with water removal driving the reaction to completion.

| Parameter | Value | Source |

|---|---|---|

| Enzyme Activity | Up to 1,489 units/g | |

| Reaction Time | 4 hours | |

| Optimal Temperature | 60–80°C |

Acid-Catalyzed Esterification

-

Reagents : TDPA and 1-octanol.

-

Catalyst : Hydrochloric or sulfuric acid.

-

Conditions : Vacuum to remove water, molten product flaked post-reaction.

-

Industrial Relevance : Scalable for high-purity DOTP production .

Hydrolysis and Metabolic Degradation

DOTP undergoes hydrolysis under biological or chemical conditions to release thiodipropionic acid (TDPA):

In Vivo Hydrolysis

-

Process : Esterases in biological systems cleave ester bonds.

-

Toxicity Profile : Hydrolysis products (TDPA) show low acute toxicity (LD₅₀ > 5,000 mg/kg) .

Chemical Hydrolysis

-

Conditions : Acidic or alkaline environments accelerate ester cleavage.

-

Byproducts : TDPA and 1-octanol.

-

Stability : Resists hydrolysis in neutral aqueous solutions .

Thermal Stability and Decomposition

DOTP exhibits stability under standard conditions but decomposes at elevated temperatures:

-

Products : Sulfur-containing fragments and propionic acid derivatives.

-

Analytical Evidence : Gas chromatography (GC) confirms no degradation below 200°C .

Analytical Derivatization Reactions

DOTP and its metabolites are characterized using derivatization techniques:

| Analytical Method | Column/Eluent | Retention Time | Source |

|---|---|---|---|

| GC | Quadrex 400-1HT Capillary | 17.8 min | |

| HPLC | LiChrospher RP-18e, Acetonitrile | 6.3 min |

Environmental Fate

科学研究应用

Dioctyl thiodipropionate is a dialkyl ester of thiodipropionic acid . Also known as DLTDP (dilauryl thiodipropionate), it has uses as an antioxidant in high-pressure greases and lubricants, as well as a softening agent and plasticizer . It can be used as a lipophilic antioxidant in pharmaceutical, cosmetic, and technical applications .

General Information

- Solubility DLTDP is soluble in most organic solvents but not in water .

- Form It occurs as white crystalline flakes and has a characteristic sweet ester odor .

- Safety DLTDP has been approved by the FDA as a GRAS (Generally Recognized As Safe) food substance .

Applications

- Cosmetics DLTDP is used as an antioxidant and sequestering agent in cosmetics at concentrations of up to 1% . It can be found in eye and face makeup, skin care and fragrance products, and skin cleansing preparations. It is also approved as a traditional cosmetic ingredient in Japan .

- Food Industry DLTDP is approved as a direct food additive and is used in food wraps and films .

- Plasticizer Dioctyl adipate (DOA), a compound similar to this compound, is frequently used as a plasticizer for PVC. It provides good flexibility at low temperatures, as well as heat stability, weathering properties, and electrical properties .

- Antioxidant DLTDP can be combined with alkylated diphenylamine (ADPA) to improve the thermal-oxidation stability . DLTDP also acts as an effective radical scavenger for food .

- Alternative to 6PPD DLTP (dilauryl thiodipropionate) is considered a possible alternative to 6PPD, a chemical found in tires that can be harmful to Coho salmon .

Safety and Toxicity

- When administered orally to rats and mice, DLTDP was slightly toxic and relatively nontoxic in subchronic oral studies with rats .

- A makeup foundation containing 0.05% DLTDP was not an irritant or sensitizer when tested on healthy human volunteers .

- Genotoxicity studies were negative for TDPA and DLTDP .

- Clinical testing has demonstrated some evidence of irritation but no sensitization or photosensitization .

作用机制

Dioctyl thiodipropionate exerts its antioxidant effects by reacting with peroxides and free radicals. The thioether group in the compound is particularly reactive towards these oxidative species, forming sulfoxides and sulfones in the process . This reaction prevents the propagation of oxidative chain reactions, thereby protecting the material from degradation .

相似化合物的比较

Dilauryl thiodipropionate: Another thiodipropionate ester with similar antioxidant properties.

Dihexadecyl thiodipropionate: A longer-chain thiodipropionate ester used in similar applications.

Didodecyl thiodipropionate: Known for its use in the stabilization of polymers and lubricants.

Uniqueness: Dioctyl thiodipropionate is unique due to its optimal chain length, which provides a balance between solubility and effectiveness as an antioxidant. Its ability to synergize with other antioxidants, such as alkylated diphenylamine, further enhances its performance in various applications .

生物活性

Dioctyl thiodipropionate (DOTP) is a chemical compound that has garnered attention due to its biological activities, particularly as an antioxidant and stabilizer in various applications. This article provides a comprehensive overview of the biological activity of DOTP, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a dialkyl ester of thiodipropionic acid, characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 502.76 g/mol

This compound is primarily used for its antioxidant properties, which are essential in preventing oxidative degradation in various materials.

Mechanisms of Biological Activity

Antioxidant Properties : DOTP acts as a lipophilic antioxidant, which means it can effectively scavenge free radicals in lipid environments. This property is crucial for its application in food preservation, cosmetics, and polymer stabilization.

- Radical Scavenging : DOTP can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to cells and tissues.

- Stabilization of Lipids : By inhibiting lipid peroxidation, DOTP helps maintain the integrity of fats and oils in food products and cosmetics.

Applications

This compound finds diverse applications across several industries:

- Food Industry : Used as an antioxidant to prolong the shelf life of edible fats and oils.

- Cosmetics : Incorporated into formulations to enhance stability and prevent rancidity.

- Plastics and Polymers : Serves as a stabilizer in polyethylene and polypropylene films to protect against oxidative degradation.

Case Studies and Experimental Data

- Antioxidant Efficacy :

- Safety Assessments :

- Enzymatic Activity :

Comparative Analysis of Antioxidants

The following table summarizes the antioxidant activity of various compounds compared to this compound:

| Compound | Antioxidant Activity (mg/kg) | Application Area |

|---|---|---|

| This compound | 200 | Food Preservation |

| Butylated Hydroxy Toluene (BHT) | 150 | Food Preservation |

| Tocopherol (Vitamin E) | 180 | Nutraceuticals |

| Ascorbic Acid (Vitamin C) | 220 | Nutraceuticals |

常见问题

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Dioctyl thiodipropionate in polymer matrices, and how can their accuracy be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with optimized column selection (e.g., C18 for HPLC) and ionization parameters (e.g., electron impact for GC-MS). Validate accuracy via spike-recovery experiments in representative matrices (e.g., polyethylene), ensuring recovery rates ≥90% and limits of detection (LOD) below 0.1 ppm. Cross-validate with spectroscopic methods like FTIR for functional group confirmation .

Q. How should controlled experiments be designed to evaluate the antioxidant efficacy of this compound under varying thermal conditions?

- Methodological Answer : Employ accelerated aging protocols (e.g., ASTM D3895) with controlled temperature gradients (e.g., 70°C to 150°C) and oxygen exposure. Measure oxidation induction time (OIT) via differential scanning calorimetry (DSC) and correlate with DTD concentration. Include control groups without DTD and use ANOVA to assess significance of thermal stability improvements .

Q. What are the best practices for synthesizing this compound in laboratory settings to ensure reproducibility?

- Methodological Answer : Optimize esterification reactions between thiodipropionic acid and octanol using acid catalysts (e.g., sulfuric acid) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Document molar ratios, reaction times, and purification steps rigorously to enable replication .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in literature regarding the synergistic effects of this compound with phenolic antioxidants?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., polymer type, additive ratios). Replicate experiments under standardized conditions (e.g., ISO 11346) using fixed DTD/phenolic ratios (e.g., 1:1 to 1:3). Apply kinetic modeling (e.g., Arrhenius plots) to quantify synergy and validate via electron paramagnetic resonance (EPR) for radical scavenging activity .

Q. What methodological approaches are suitable for investigating the environmental degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer : Simulate aquatic environments using OECD 308 guidelines with sediment-water systems. Track DTD degradation via LC-MS/MS, identifying metabolites like thiodipropionic acid. Assess biotic contributions using microbial consortia from contaminated sites and abiotic factors (e.g., UV exposure). Apply first-order kinetics to model half-lives and use QSAR models to predict ecotoxicity .

Q. How can theoretical frameworks explain the radical scavenging kinetics of this compound in heterogeneous polymer systems?

- Methodological Answer : Model radical scavenging using stochastic kinetics or density functional theory (DFT) to simulate hydrogen abstraction by peroxyl radicals. Validate with experimental OIT data and EPR spectroscopy. Incorporate diffusion-controlled reaction theory to account for polymer crystallinity effects on DTD mobility .

Q. What strategies address analytical challenges in detecting low-concentration degradation products of this compound in complex environmental samples?

- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC×GC-TOF/MS for enhanced sensitivity in trace analysis. Employ isotopic labeling (e.g., deuterated DTD) to distinguish degradation products from background noise. Validate with matrix-matched calibration curves and inter-laboratory comparisons to ensure reproducibility .

Q. Data Contradiction and Interpretation

Q. How should discrepant findings on the thermal decomposition products of this compound be reconciled?

- Methodological Answer : Perform thermogravimetric analysis (TGA) paired with evolved gas analysis (EGA)-FTIR/GC-MS under identical heating rates (e.g., 10°C/min). Compare decomposition profiles across studies, identifying instrumental or procedural variances. Use principal component analysis (PCA) to cluster data and isolate critical variables (e.g., atmosphere, sample size) .

Q. What statistical methods are recommended for analyzing dose-response relationships in DTD’s antioxidant activity?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to OIT vs. concentration data. Use bootstrapping to estimate confidence intervals and Kolmogorov-Smirnov tests to assess normality. Report EC50 values with 95% confidence bounds and cross-validate via Bayesian hierarchical models .

Q. Tables for Methodological Reference

| Analytical Method | LOD (ppm) | LOQ (ppm) | Recovery Rate (%) | Key Applications |

|---|---|---|---|---|

| HPLC-UV | 0.05 | 0.15 | 92 ± 3 | Polymer extracts |

| GC-MS | 0.02 | 0.07 | 88 ± 5 | Volatile metabolites |

| FTIR | 1.0 | 3.0 | N/A | Functional groups |

属性

IUPAC Name |

octyl 3-(3-octoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S/c1-3-5-7-9-11-13-17-25-21(23)15-19-27-20-16-22(24)26-18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADJHAOXTKCYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545278 | |

| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-27-7 | |

| Record name | Dioctyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOCTYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DWP8L650 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。